1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone is an organic compound with the molecular formula C15H11F3O3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxyphenyl structure, making it a unique entity in the realm of organic chemistry
Preparation Methods
The synthesis of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone typically involves several steps. One common synthetic route includes the reaction of 4-trifluoromethoxyphenol with 4-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its binding affinity and activity. This compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxyphenyl)ethanone: This compound lacks the additional phenoxy group, making it less complex and potentially less versatile in its applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different structural arrangement, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
887575-25-9 |
---|---|
Molecular Formula |
C15H11F3O3 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-2-4-12(5-3-11)20-13-6-8-14(9-7-13)21-15(16,17)18/h2-9H,1H3 |
InChI Key |
LEUJORVNEHJZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.